Hexafluorothioacetone
Overview
Description
Hexafluorothioacetone is a chemical compound with the molecular formula CF3C(S)SCF3. It is a colorless liquid with a pungent odor and is highly reactive. Hexafluorothioacetone has been widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
Hexafluorothioacetone is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action is based on its ability to act as a strong electrophile, which can react with a variety of nucleophiles such as alcohols, amines, and thiols.
Biochemical And Physiological Effects
Hexafluorothioacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a wide range of organisms, including bacteria, fungi, and mammalian cells. It has also been shown to induce oxidative stress and DNA damage in cells.
Advantages And Limitations For Lab Experiments
Hexafluorothioacetone has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a wide range of organic synthesis reactions. However, its high reactivity can also be a limitation, as it can react with unintended substrates and lead to unwanted side reactions.
Future Directions
There are several potential future directions for research on hexafluorothioacetone. One potential area of research is the development of new synthetic methods for the preparation of hexafluorothioacetone and its derivatives. Another potential area of research is the investigation of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to better understand its toxicological effects and potential applications in biomedical research.
Scientific Research Applications
Hexafluorothioacetone has been used in a variety of scientific research applications, including organic synthesis, materials science, and biomedical research. It is a versatile reagent that can be used for the preparation of a wide range of organic compounds, including ketones, alcohols, and esters.
properties
CAS RN |
1490-33-1 |
---|---|
Product Name |
Hexafluorothioacetone |
Molecular Formula |
C3F6S |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane-2-thione |
InChI |
InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9 |
InChI Key |
DBNMHLDZMPEZCX-UHFFFAOYSA-N |
SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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